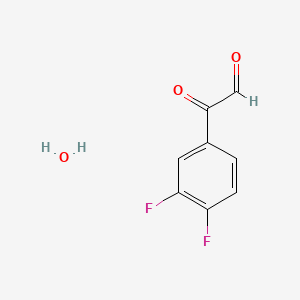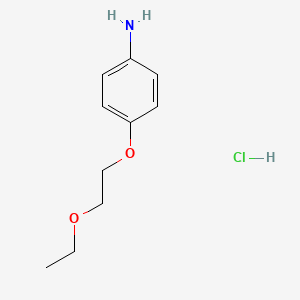
4-(2-Ethoxyethoxy)aniline hydrochloride
Übersicht
Beschreibung
“4-(2-Ethoxyethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(2-Ethoxyethoxy)aniline hydrochloride” can be represented by the SMILES notation: CCOCCOC1=CC=C(C=C1)N.Cl . This indicates that the molecule consists of an aniline group (C6H5NH2) with an ethoxyethoxy group attached to the 4-position of the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- 4-(2-Ethoxyethoxy)aniline hydrochloride is utilized in the synthesis of novel compounds with antimicrobial activity. For instance, it is involved in the preparation of compounds such as 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, which has demonstrated potential in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Chemical Carcinogen Metabolism
- This compound is also significant in understanding the metabolic pathways of chemical carcinogens. It has been identified as a metabolite in the biotransformation of carcinogenic compounds, offering insights into intramolecular processes such as hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).
Inhibitors of Kinase Activity
- In medicinal chemistry, derivatives of this compound are optimized as potent inhibitors of Src kinase activity, a target in cancer therapy. Modifications in the anilino group of these compounds have shown increased efficacy in inhibiting cell proliferation and tumor growth (Boschelli et al., 2001).
Photochromic Properties in Polymer Synthesis
- In the field of materials science, derivatives of 4-(2-Ethoxyethoxy)aniline hydrochloride are used to synthesize polyurethane cationomers with anil groups, exhibiting photochromic properties. This has applications in creating materials with fluorescent characteristics (Buruianǎ et al., 2005).
Production of Fluorinated Anilines
- It is also involved in the synthesis of fluorinated anilines, which are essential in various industrial and pharmaceutical applications. The process includes reactions like high-pressure hydrolysis and addition reactions, yielding products with environmental and economic benefits (Wen Zi-qiang, 2007).
Vibrational and Electronic Properties Study
- Vibrational and electronic properties of substituted N-phenoxyethylanilines, which include compounds derived from 4-(2-Ethoxyethoxy)aniline hydrochloride, have been extensively studied. These investigations provide valuable insights into their geometrical and electronic characteristics, relevant in material science and chemistry (Finazzi et al., 2003).
Novel Melamine-Based Dendrimers Synthesis
- The compound is instrumental in synthesizing novel G-2 melamine-based dendrimers incorporating different anilines. This research contributes to understanding the structural diversity and self-organization in solution, crucial in nanotechnology and materials engineering (Morar et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOYHARVCDLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



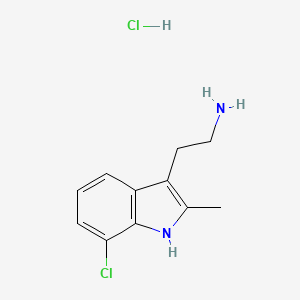
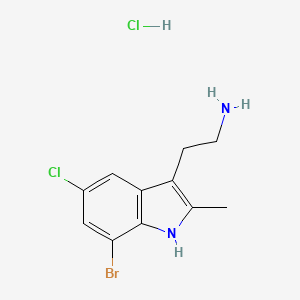
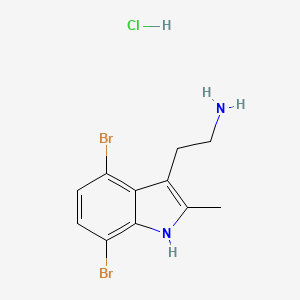

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
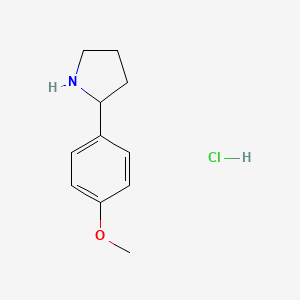
amine hydrochloride](/img/structure/B3078042.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

